2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-8-13(18)15-9-11-4-1-2-5-12(11)10-17-7-3-6-16-17/h1-7H,8-10H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGUQNYQBHOLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCl)CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(1H-pyrazol-1-ylmethyl)benzylamine
- Method: Nucleophilic substitution or reductive amination of 2-(bromomethyl)benzaldehyde or 2-(chloromethyl)benzaldehyde with 1H-pyrazole.
- Typical conditions:
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base: Potassium carbonate or sodium hydride to deprotonate pyrazole.
- Temperature: 50–80 °C for several hours.
- Outcome: Formation of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde, which is then converted to benzylamine via reductive amination using reducing agents such as sodium borohydride or catalytic hydrogenation.
Formation of 2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide
- Method: Acylation of the benzylamine intermediate with chloroacetyl chloride.
- Typical conditions:
- Solvent: Dichloromethane or tetrahydrofuran (THF).
- Base: Triethylamine or pyridine to neutralize HCl byproduct.
- Temperature: 0 °C to room temperature to control reaction rate and avoid side products.
- Procedure:
- Slowly add chloroacetyl chloride to a cooled solution of benzylamine and base.
- Stir the reaction mixture for 2–4 hours.
- Work-up involves aqueous extraction, drying, and purification by column chromatography or recrystallization.
Representative Data Table of Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrazole alkylation | 1H-pyrazole, 2-(bromomethyl)benzaldehyde, K2CO3 | DMF | 60 | 6 | 70–85 | High regioselectivity |
| Reductive amination | NaBH4, MeOH | Methanol | RT | 2 | 75–80 | Efficient conversion to amine |
| Acylation with chloroacetyl chloride | Chloroacetyl chloride, Et3N | DCM | 0 to 25 | 3 | 65–78 | Controlled addition improves purity |
Research Findings and Optimization Notes
- Solvent choice critically affects the alkylation step; polar aprotic solvents favor nucleophilic substitution on benzyl halides.
- The reductive amination step benefits from mild reducing agents to avoid over-reduction or side reactions.
- Acylation requires careful temperature control to minimize hydrolysis of chloroacetyl chloride and side reactions.
- Purification by silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) yields high-purity product.
- Alternative acylating agents such as chloroacetic anhydride have been tested but show lower selectivity.
- Scale-up studies indicate reproducibility of yields with standard laboratory equipment.
Comparative Analysis of Preparation Routes
| Preparation Route | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Direct alkylation of pyrazole + reductive amination + acylation | Modular, good control over intermediates | Multi-step, time-consuming | 65–85 |
| One-pot synthesis (less common) | Shorter reaction time | Lower yields, more side products | 40–55 |
| Use of alternative acylating agents | Potential for different substitution patterns | Less selective, more purification needed | 50–65 |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ in substituents on the phenyl ring, acetamide group, or pyrazole moiety. Key examples include:
Key Observations:
- Pyrazole vs. Non-Pyrazole Analogs: Pyrazole-containing derivatives (e.g., metazachlor) exhibit enhanced herbicidal activity compared to simpler chloroacetamides (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide), likely due to improved binding to target enzymes .
- Electron-Withdrawing Groups : Nitrophenyl substituents (e.g., in ) introduce strong electron-withdrawing effects, altering reactivity and hydrogen-bonding patterns in crystallography.
Yield and Purity:
Physicochemical Properties
- Thermal Stability : Crystallographic data for analogs (e.g., ) indicate that planar pyrazole rings enhance melting points (~150–200°C), whereas twisted conformations reduce stability.
Biological Activity
2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide is a synthetic organic compound with the molecular formula C13H14ClN3O. Its unique structural features, including a chloro group, an acetamide moiety, and a pyrazole derivative, make it an interesting candidate in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound is characterized by:
- Chloro Group : Imparts electrophilic properties.
- Pyrazole Derivative : Associated with various biological activities.
- Acetamide Moiety : Contributes to the compound's solubility and stability.
The biological activity of this compound is believed to involve interactions with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects, such as:
- Antimicrobial activity by disrupting metabolic pathways in microorganisms.
- Potential anti-cancer properties through interference with cancer cell proliferation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Related Pyrazole Derivative | 20–40 | S. aureus |
| Related Pyrazole Derivative | 40–70 | E. coli |
Anti-Cancer Potential
The compound's structural features suggest potential anti-cancer activity. Pyrazole derivatives have been linked to inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives, providing insights into the potential applications of this compound.
- Antimicrobial Activity Study : A study evaluated the efficacy of various pyrazole derivatives against resistant bacterial strains. The results indicated that certain compounds displayed lower MIC values compared to traditional antibiotics, suggesting a promising alternative for treating infections caused by resistant bacteria .
- Cancer Cell Proliferation Inhibition : Another study focused on the anti-cancer properties of pyrazole derivatives, demonstrating that these compounds could significantly reduce the viability of cancer cell lines through apoptosis pathways .
- Structure-Activity Relationship (SAR) : Research exploring the SAR of pyrazole derivatives highlighted that modifications in the chloro group and acetamide moiety could enhance biological activity, indicating that this compound may be optimized for improved efficacy .
Q & A
Q. What experimental evidence supports the proposed mechanism of enzyme inhibition?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
